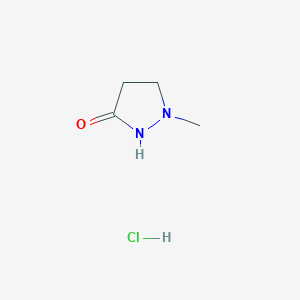
N-methylpyrazolidinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylpyrazolidinone hydrochloride is a chemical compound belonging to the class of nitrogen-containing heterocycles It is a derivative of pyrazolidinone, characterized by the presence of a methyl group attached to the nitrogen atom and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylpyrazolidinone hydrochloride typically involves the reaction of pyrazolidinone with methylating agents under controlled conditions. One common method is the methylation of pyrazolidinone using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide or acetonitrile, at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methylpyrazolidinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate reagents.
Properties
CAS No. |
3936-62-7 |
|---|---|
Molecular Formula |
C4H9ClN2O |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
1-methylpyrazolidin-3-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O.ClH/c1-6-3-2-4(7)5-6;/h2-3H2,1H3,(H,5,7);1H |
InChI Key |
USSLVPVLSWWXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


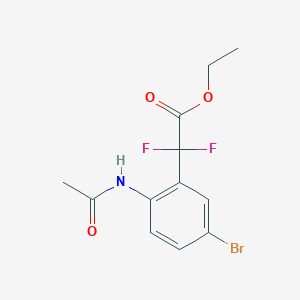
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
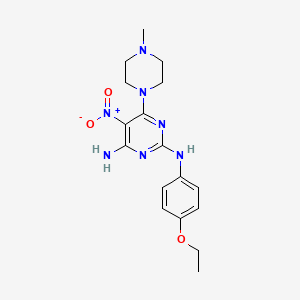

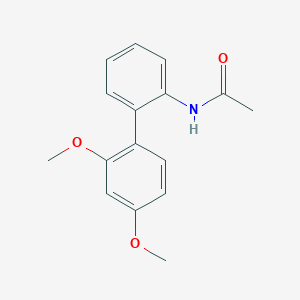

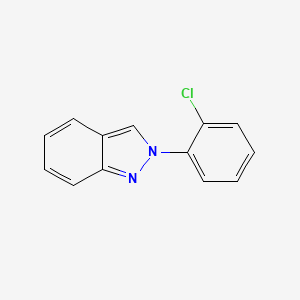
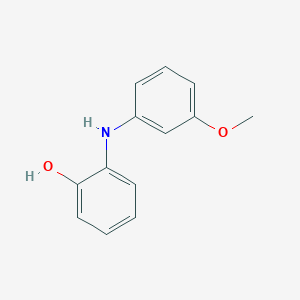
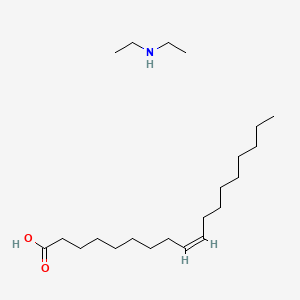
![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
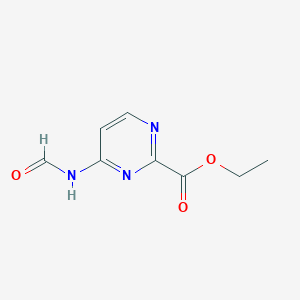
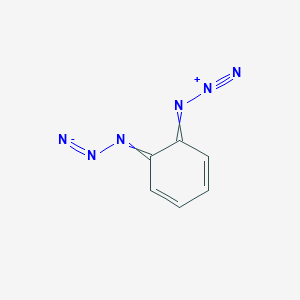

![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
